![molecular formula C17H15NO3 B1389545 methyl 7-(benzyloxy)-1H-indole-5-carboxylate CAS No. 1190198-13-0](/img/structure/B1389545.png)
methyl 7-(benzyloxy)-1H-indole-5-carboxylate
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “methyl 7-(benzyloxy)-1H-indole-5-carboxylate”, there are general methods for synthesizing similar compounds. For instance, one method involves the condensation of 4- (benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-aminomethyl-7-benzyloxy-2h-chromen-2-ones, have been investigated for their inhibitory effects on cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b) as potential anti-alzheimer molecules .
Mode of Action
For instance, compounds with similar structures have been shown to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions .
Biochemical Pathways
Compounds with similar structures have been shown to influence primary metabolism, the methyl cycle, antioxidant pathways, and phenylpropanoid pathways .
Result of Action
Structurally similar compounds have been shown to have antimicrobial activity, suggesting that this compound may also exhibit similar effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of similar compounds .
properties
IUPAC Name |
methyl 7-phenylmethoxy-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)14-9-13-7-8-18-16(13)15(10-14)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBLEJYPNQHEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CN2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(benzyloxy)-1H-indole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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